1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole;oxalic acid
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Overview
Description
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a phenoxypropyl group, further substituted with a methoxy and prop-1-enyl group. The presence of oxalic acid as a counterion adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the phenoxypropyl group, and the final substitution with methoxy and prop-1-enyl groups. Common synthetic routes may include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Phenoxypropyl Group: This step often involves nucleophilic substitution reactions where the benzimidazole core reacts with a suitable phenoxypropyl halide.
Substitution with Methoxy and Prop-1-enyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and prop-1-enyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts such as palladium or copper to facilitate coupling reactions.
Solvents: Selection of appropriate solvents like dimethylformamide or toluene to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: Corresponding oxides and quinones.
Reduction Products: Reduced derivatives with hydrogenated aromatic rings.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole
- 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole hydrochloride
- 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole sulfate
Uniqueness
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole;oxalic acid stands out due to the presence of oxalic acid as a counterion, which may influence its solubility, stability, and overall chemical behavior. This unique feature can enhance its applicability in various research and industrial contexts.
Properties
IUPAC Name |
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.C2H2O4/c1-3-7-16-10-11-19(20(14-16)23-2)24-13-6-12-22-15-21-17-8-4-5-9-18(17)22;3-1(4)2(5)6/h3-5,7-11,14-15H,6,12-13H2,1-2H3;(H,3,4)(H,5,6)/b7-3+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKAQYJBUPNKBV-CDQVLDCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C32)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C32)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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